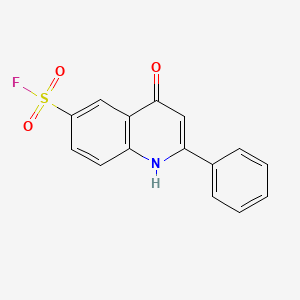

4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-2-phenyl-1H-quinoline-6-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3S/c16-21(19,20)11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKAKDFVEVGIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31241-71-1 | |

| Record name | 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Anticipated Biological Activity of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Fluoride

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in the biological potential of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride. Given the limited direct literature on this specific molecule[1], this document synthesizes knowledge from its core structural components—the 4-hydroxy-2-phenylquinoline scaffold and the sulfonyl fluoride reactive group—to propose likely biological activities and provide a robust experimental plan for their investigation.

Introduction: A Molecule of Untapped Potential

This compound (C₁₅H₁₀FNO₃S) is a synthetic organic compound featuring a quinoline heterocyclic system.[2][3] The quinoline core is a well-established pharmacophore, forming the backbone of numerous drugs with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6][7] The strategic placement of a phenyl group at the 2-position and a hydroxyl group at the 4-position of the quinoline ring is known to influence its biological profile. Furthermore, the incorporation of a sulfonyl fluoride moiety at the 6-position introduces a reactive electrophilic center, suggesting a potential for covalent interaction with biological targets.[8][9] This unique combination of a proven pharmacophore and a reactive "warhead" makes this compound a compelling candidate for drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀FNO₃S | [1][2] |

| Molecular Weight | 303.31 g/mol | [2] |

| CAS Number | 31241-71-1 | [2] |

| InChIKey | PLKAKDFVEVGIBV-UHFFFAOYSA-N | [1][2] |

Deconstructing the Core: Predicted Biological Activities

The biological activity of this compound can be rationally predicted by examining its constituent parts.

The 4-Hydroxy-2-phenylquinoline Scaffold: A Privileged Structure

The 4-hydroxy-2-quinolone scaffold is a prominent structural motif in a variety of biologically active compounds.[7] Research on analogous structures has revealed a range of activities:

-

Antimicrobial Activity: Substituted 4-hydroxy-2-phenyl quinolines have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] The mechanism often involves the inhibition of essential bacterial enzymes. For instance, quinolones are known to target DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[11]

-

Antifungal Activity: Certain 4-hydroxy-2-quinolone analogs exhibit potent antifungal properties, in some cases surpassing the efficacy of established antifungal agents.[7][12]

-

Anticancer Activity: Derivatives of the 4-hydroxy-2-quinolone core have been investigated as anticancer agents, with some showing inhibitory activity against cancer cell lines through mechanisms such as the targeting of kinases like PI3Kα.[6]

-

Antiviral Activity: The quinoline framework is also found in compounds with antiviral properties, including activity against tobacco mosaic virus (TMV).[5]

The Sulfonyl Fluoride Moiety: A Covalent Warhead

The sulfonyl fluoride (-SO₂F) group is a key feature that likely dictates the mechanism of action for this compound. This group acts as an electrophilic "warhead" capable of forming stable covalent bonds with nucleophilic amino acid residues within protein active sites, such as serine, lysine, and tyrosine.[8][9] This covalent modification leads to irreversible inhibition of the target protein. The strategic use of sulfonyl fluorides has gained significant traction in drug discovery for developing highly specific and potent enzyme inhibitors.[8]

Hypothesized Mechanism of Action: Covalent Enzyme Inhibition

Based on the combined properties of its structural components, it is hypothesized that this compound acts as a covalent inhibitor of key enzymes in pathogenic organisms or cancer cells. The 4-hydroxy-2-phenylquinoline scaffold would serve as the recognition element, guiding the molecule to the active site of a target enzyme. Once positioned, the sulfonyl fluoride moiety would react with a nearby nucleophilic residue, forming a covalent bond and irreversibly inactivating the enzyme.

Figure 1: Hypothesized mechanism of covalent enzyme inhibition by this compound.

Proposed Experimental Workflow for Biological Characterization

A systematic approach is essential to elucidate the biological activity of this compound. The following workflow outlines a comprehensive screening and characterization plan.

Figure 2: Proposed experimental workflow for the biological characterization of this compound.

Step-by-Step Experimental Protocols

Rationale: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of clinically relevant bacteria.

Protocol:

-

Prepare Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: Plate aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Rationale: To assess the cytotoxic effect of the compound on human cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Rationale: To investigate the potential of the compound to act as a covalent inhibitor of serine proteases, a common class of enzymes involved in various diseases.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of a model serine protease (e.g., trypsin, chymotrypsin) and a corresponding chromogenic or fluorogenic substrate.

-

Inhibition Assay: In a 96-well plate, pre-incubate the enzyme with various concentrations of this compound for different time intervals to assess time-dependent inhibition.

-

Substrate Addition: Initiate the reaction by adding the substrate to each well.

-

Kinetic Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ and kᵢₙₐcₜ/Kᵢ values to characterize the inhibitory potency and mechanism.

Concluding Remarks and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The convergence of a biologically active quinoline scaffold with a covalent-acting sulfonyl fluoride warhead provides a strong rationale for its investigation as a potential therapeutic agent. The experimental framework outlined in this guide offers a clear path for its synthesis, biological screening, and mechanistic elucidation. Successful identification of a specific biological target would pave the way for structure-activity relationship (SAR) studies and lead optimization to enhance potency and selectivity, ultimately unlocking the full therapeutic potential of this intriguing molecule.

References

-

PubChemLite. This compound (C15H10FNO3S). Available from: [Link].

-

Minocheherhomji, F. P., et al. (2016). Synthesis of 4-hydroxy-2-phenyl 6/7 substituted quinolines and assessment of their antibacterial activity. International Journal of Advanced Research, 4(7), 896-901. Available from: [Link].

-

Molbase. 4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE. Available from: [Link].

-

Tala S, et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(24), 7579. Available from: [Link].

-

Li, Y., et al. (2018). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega, 3(12), 17796-17806. Available from: [Link].

-

Abdel-Ghani, T. M., et al. (2022). Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. Archiv der Pharmazie, 355(8), 2200088. Available from: [Link].

-

Nguyen, H. T. T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059. Available from: [Link].

-

Cerkovnik, J., & Jerala, R. (2011). Mechanisms of action of fluoride for caries control. Acta Chimica Slovenica, 58(2), 209-215. Available from: [Link].

-

Nguyen, H. T. T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. ResearchGate. Available from: [Link].

- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.

-

Buzalaf, M. A. R., et al. (2014). Mechanisms of action of fluoridated acidic liquid dentifrices against dental caries. Archives of Oral Biology, 59(12), 1334-1340. Available from: [Link].

-

Szymański, P., et al. (2014). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Future Medicinal Chemistry, 6(5), 545-562. Available from: [Link].

-

Koul, R., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules, 25(23), 5727. Available from: [Link].

-

Fadda, A. A., & El-Mekabaty, A. (2013). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available from: [Link].

-

Gill, H., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Available from: [Link].

-

Lumbreras, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(4), 539. Available from: [Link].

-

Narayanan, A., et al. (2021). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society, 143(35), 14246-14255. Available from: [Link].

-

Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. Available from: [Link].

-

Am Ende, C. W., & Sharpless, K. B. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 20(39), 7689-7704. Available from: [Link].

-

PubChemLite. 4-chloro-2-phenyl-6-quinolinesulfonyl fluoride (C15H9ClFNO2S). Available from: [Link].

-

Cenmed Enterprises. 4 Hydroxy 2 Phenyl 6 Quinolinesulfonyl Fluoride. Available from: [Link].

-

Chen, Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. RSC Medicinal Chemistry, 13(7), 834-842. Available from: [Link].

Sources

- 1. PubChemLite - this compound (C15H10FNO3S) [pubchemlite.lcsb.uni.lu]

- 2. 4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE | CAS 31241-71-1 [matrix-fine-chemicals.com]

- 3. This compound; [abichem.com]

- 4. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis and Characterization of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Fluoride: A Privileged Scaffold for Covalent Probe Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization strategy for 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (CAS 31241-71-1). This molecule merges three critical pharmacophoric elements: the biologically significant 4-hydroxyquinoline core, the modulating 2-phenyl group, and the increasingly important sulfonyl fluoride (SF) "warhead." The SF moiety has emerged as a privileged electrophile for forming stable covalent bonds with context-specific amino acid residues in proteins, making it an invaluable tool in chemical biology and drug discovery for target identification and the development of covalent inhibitors.[1][2] This document offers a scientifically grounded, step-by-step methodology, from initial scaffold synthesis to final characterization, designed to empower researchers in medicinal chemistry and drug development to produce and validate this valuable research compound.

Introduction: The Strategic Convergence of Structure and Function

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[3] The 4-hydroxy-2-phenylquinoline substructure is of particular interest due to its tautomeric equilibrium with the 4-quinolone form, a feature central to the activity of many antibacterial agents.[4] The phenyl group at the 2-position provides a vector for modifying steric and electronic properties, often enhancing binding affinity to biological targets.[5][6]

The true novelty of the target compound, however, lies in the 6-quinolinesulfonyl fluoride group. Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a finely tuned reactivity profile. They are remarkably stable in aqueous environments but can react with nucleophilic serine, threonine, tyrosine, lysine, and histidine residues within the specific microenvironment of a protein binding pocket.[1][2] This "tunable reactivity" makes them ideal warheads for creating highly selective covalent probes and inhibitors, a strategy of growing importance for targeting challenging proteins and overcoming drug resistance. This guide outlines a robust and logical pathway to synthesize and characterize this promising molecule.

Proposed Multi-Step Synthesis Pathway

The synthesis of this compound can be logically approached in three primary stages, beginning with the construction of the core heterocyclic system, followed by functionalization with the sulfonic acid group, and culminating in the conversion to the final sulfonyl fluoride.

Causality Behind Experimental Choices

-

Step 1: Conrad-Limpach Cyclization: This classic method is chosen for its reliability in constructing the 4-hydroxyquinoline core from readily available anilines and β-keto esters (in this case, ethyl benzoylacetate). Thermal cyclization in a high-boiling solvent like Dowtherm ensures the high activation energy for the ring-closing reaction is met, driving the reaction to completion.[7]

-

Step 2: Electrophilic Sulfonation: The quinoline ring is an electron-rich aromatic system susceptible to electrophilic substitution. Using fuming sulfuric acid provides a high concentration of the SO₃ electrophile, favoring the formation of the sulfonic acid. The 6-position is a likely site for substitution due to the directing effects of the fused benzene ring. The existence of the CAS number for 4-Hydroxy-2-phenylquinoline-6-sulfonic acid supports this regiochemical outcome.[8]

-

Step 3: Deoxyfluorination: Traditional conversion of sulfonic acids to sulfonyl fluorides often involves a two-step process via a sulfonyl chloride intermediate. Modern deoxyfluorination reagents like Xtalfluor-E® or thionyl fluoride offer a milder, more direct, and often higher-yielding one-step alternative, avoiding harsh chlorinating agents.[3][9] This choice reflects contemporary best practices in synthetic chemistry.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. Fuming sulfuric acid is extremely corrosive, and deoxyfluorinating agents can release HF upon contact with moisture.

Protocol 3.1: Synthesis of 4-Hydroxy-2-phenylquinoline

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq) and ethyl benzoylacetate (1.1 eq).

-

Condensation: Heat the mixture at 140-150 °C for 2 hours with stirring. The reaction will produce ethanol as a byproduct, which can be observed condensing.

-

Cyclization: After the initial condensation, add Dowtherm A (a high-boiling solvent, approx. 3-4 times the volume of the reactants) to the flask. Heat the mixture to 250 °C and maintain this temperature for 30 minutes.[7]

-

Workup and Isolation: Allow the reaction mixture to cool to below 100 °C. Add hexane or petroleum ether to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the Dowtherm. The crude product can be purified by recrystallization from ethanol or a mixture of DMF and water to yield 4-hydroxy-2-phenylquinoline as a solid.

Protocol 3.2: Synthesis of 4-Hydroxy-2-phenylquinoline-6-sulfonic acid[8]

-

Reaction Setup: In a clean, dry round-bottom flask, place the synthesized 4-hydroxy-2-phenylquinoline (1.0 eq). Cool the flask in an ice bath.

-

Sulfonation: Slowly and carefully add fuming sulfuric acid (20% SO₃, ~5 eq) to the flask with vigorous stirring, ensuring the internal temperature does not exceed 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

-

Workup and Isolation: Carefully pour the reaction mixture onto crushed ice. The sulfonic acid product will precipitate.

-

Purification: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. Dry the solid under vacuum. The product may be used in the next step without further purification.

Protocol 3.3: Synthesis of this compound

-

Reaction Setup: To a flask containing the crude 4-hydroxy-2-phenylquinoline-6-sulfonic acid (1.0 eq), add anhydrous acetonitrile.

-

Fluorination: Add Xtalfluor-E® (diethylaminosulfur trifluoride, 1.5 eq) to the suspension at room temperature.[3][9]

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, carefully quench the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel to afford the final product.

Purification and Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity at each stage.

Spectroscopic and Analytical Data

The identity and purity of the final compound, This compound , should be confirmed by a combination of spectroscopic and analytical techniques. Expected data is summarized below.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Aromatic protons on the quinoline and phenyl rings will appear in the δ 7.0-8.5 ppm range. The introduction of the -SO₂F group at C6 will cause downfield shifts for adjacent protons (H5 and H7). A broad singlet for the 4-OH group will be present (may exchange with D₂O). |

| ¹³C NMR | Carbon Skeleton Confirmation | Aromatic carbons will appear in the δ 110-150 ppm range. The C4 (bearing the hydroxyl group) and C2 (bearing the phenyl group) will be significantly downfield. The C6 carbon attached to the sulfonyl group will also show a characteristic downfield shift. |

| ¹⁹F NMR | Confirmation of -SO₂F | A singlet or a closely coupled multiplet (if coupled to adjacent protons) in the characteristic region for aryl sulfonyl fluorides (approx. +60 to +70 ppm relative to CFCl₃). |

| FT-IR | Functional Group ID | Strong characteristic stretching bands for S=O (asymmetric and symmetric) around 1400-1430 cm⁻¹ and 1200-1230 cm⁻¹. A broad O-H stretch around 3200-3400 cm⁻¹. C=C and C=N aromatic stretches in the 1500-1650 cm⁻¹ region. |

| HRMS (ESI) | Exact Mass Confirmation | Calculation for C₁₅H₁₀FNO₃S: 303.0365. Expected [M+H]⁺: 304.0438. Found mass should be within ±5 ppm of the calculated value. |

| HPLC | Purity Assessment | A single major peak with >95% purity under optimized chromatographic conditions. |

| Elemental Analysis | Compositional Purity | Calculated for C₁₅H₁₀FNO₃S: C, 59.40%; H, 3.32%; N, 4.62%. Experimental values should be within ±0.4% of the calculated values. |

Applications and Future Directions

This compound is a prime candidate for use as a covalent probe in chemical biology and as a starting point for covalent inhibitor development.

-

Target Identification and Validation: The compound can be used in activity-based protein profiling (ABPP) experiments to identify novel protein targets. By incorporating a reporter tag (e.g., an alkyne for click chemistry), researchers can "fish" for binding partners in complex biological lysates.

-

Covalent Enzyme Inhibition: The sulfonyl fluoride moiety can form irreversible covalent bonds with key nucleophilic residues in an enzyme's active site. This compound could be screened against panels of kinases, proteases, or other enzyme classes to identify novel covalent inhibitors.[1]

-

Structure-Activity Relationship (SAR) Studies: The 2-phenyl ring and the quinoline core provide multiple points for further chemical modification, allowing for the development of a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

References

-

PubChem. 4-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

-

Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. [Link]

-

Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Ball Lab, Pomona College. [Link]

-

Supporting Information for a related synthesis. 2-phenylquinolin-4(1H)-one (3aa). [Link]

-

Fábián, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

-

Qin, H. L., & Sun, J. W. (2017). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Organic Chemistry Frontiers. [Link]

-

Grygorenko, O. O., et al. (2022). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. [Link]

- Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S.

-

Al-Ostath, A. I., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

-

Abdelrazek, F. M. (2005). The reaction of ethyl benzoylacetate with Ortho-substituted anilines. ResearchGate. [Link]

-

PubChem. 2-Phenylquinoline. National Center for Biotechnology Information. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

-

ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

-

ResearchGate. Chlorosulfonation of the 8-hydroxyquinoline 1 and formation of derivatives 5a–5f. [Link]

-

ChemBK. 4-Hydroxy-2-phenylquinoline-6-sulfonic acid. [Link]

-

SpectraBase. 4-Hydroxy-2-methylquinoline. [Link]

-

Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

-

Reynolds, G. A., & Hauser, C. R. 2-methyl-4-hydroxyquinoline. Organic Syntheses. [Link]

-

ChemTube3D. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

-

PubChem. 4-Hydroxyquinoline-2-carboxylic acid hydrate. National Center for Biotechnology Information. [Link]

-

Molbase. 4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE. [Link]

-

Angell, Y. L., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC. [Link]

Sources

- 1. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. theballlab.com [theballlab.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride

Abstract

4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride is a specialized heterocyclic compound featuring a confluence of functionally significant chemical motifs: a quinoline scaffold, a reactive sulfonyl fluoride "warhead," a phenyl substituent, and a tautomeric hydroxyl group. This guide provides an in-depth analysis of its structural features, core physicochemical properties, and potential reactivity. We present predicted data, outline detailed experimental protocols for its empirical characterization, and discuss its potential applications in chemical biology and drug discovery as a covalent probe or inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this compound's behavior and utility.

Molecular Identity and Structural Features

This compound is a unique molecule whose properties are a direct consequence of its composite structural elements. Understanding these features is critical to predicting its behavior in chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-2-phenylquinoline-6-sulfonyl fluoride | [1][2] |

| CAS Number | 31241-71-1 | [1][2] |

| Molecular Formula | C₁₅H₁₀FNO₃S | [1][2][3] |

| Molecular Weight | 303.31 g/mol | [1][2] |

| Monoisotopic Mass | 303.03653 Da | [3] |

| SMILES | OC1=C2C=C(C=CC2=NC(=C1)C1=CC=CC=C1)S(F)(=O)=O | [1][2][3] |

| InChIKey | PLKAKDFVEVGIBV-UHFFFAOYSA-N | [1][2][3] |

The Quinoline Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive agents with applications ranging from anticancer to antimicrobial.[4][5][6] Its rigid, planar structure provides a defined orientation for its substituents to interact with biological targets.

Keto-Enol Tautomerism

The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolone form.[3][7] This equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities; the hydroxyl (enol) form is a hydrogen bond donor, while the ketone (keto) form presents a hydrogen bond acceptor. The predominant form depends on the solvent environment and pH.

Caption: Keto-enol tautomerism of the core scaffold.

The Sulfonyl Fluoride "Warhead"

The sulfonyl fluoride (-SO₂F) group is the molecule's most reactive center. It functions as an electrophilic "warhead" capable of forming stable, covalent bonds with nucleophilic amino acid residues (e.g., serine, threonine, tyrosine, lysine) in proteins.[8] This makes the compound an irreversible or covalent inhibitor, a class of molecules of great interest for achieving high potency and prolonged duration of action in drug design.

Core Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, we can predict its properties based on its structure and data from analogous compounds.

| Property | Predicted Value | Implication |

| Lipophilicity (XlogP) | 3.0 | [3] |

| Topological Polar Surface Area | 55.4 Ų | [9] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [9] |

Proposed Synthesis and Purification

A definitive synthesis for this compound is not readily found in the literature. However, a plausible route can be designed based on established quinoline synthesis methodologies, such as the Conrad-Limpach reaction, followed by or preceded by sulfonation and conversion to the sulfonyl fluoride.

Caption: Plausible retrosynthetic analysis for the target compound.

Hypothetical Synthesis Workflow

-

Condensation: React 4-aminobenzenesulfonyl fluoride (or a protected precursor) with ethyl benzoylacetate in an appropriate solvent like ethanol. This condensation forms the key enamine intermediate.

-

Cyclization: Heat the resulting intermediate in a high-boiling point solvent (e.g., Dowtherm A). The thermal cyclization proceeds via an intramolecular electrophilic aromatic substitution to form the quinoline ring system.[10][11]

-

Purification: After cooling, the crude product would precipitate. Purification can be achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by silica gel column chromatography.[12]

Reactivity and Covalent Inhibition Mechanism

The primary mode of reactivity for this compound is the covalent modification of proteins by the sulfonyl fluoride moiety. This reaction is highly specific for nucleophilic residues that are accessible within a protein's binding pocket.

Mechanism:

-

Binding: The molecule first non-covalently docks into the target protein's active or allosteric site, guided by interactions involving the quinoline and phenyl rings.

-

Covalent Attack: A nearby nucleophilic residue (e.g., the hydroxyl group of a serine) attacks the electrophilic sulfur atom of the sulfonyl fluoride.

-

Bond Formation: The fluoride ion is displaced as a leaving group, resulting in the formation of a stable sulfonate ester linkage between the compound and the protein, effectively inactivating the protein.

Caption: Covalent modification of a serine residue by the sulfonyl fluoride.

Experimental Protocols for Characterization

To empirically validate the properties of this compound, the following standardized protocols are recommended.

Protocol 5.1: Determination of Octanol-Water Partition Coefficient (logP)

-

Principle: The shake-flask method is the gold standard for determining logP. The compound is partitioned between n-octanol and water, and the concentration in each phase is measured to calculate the partition coefficient.[13]

-

Methodology:

-

Prepare a stock solution of the compound in n-octanol.

-

Saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate overnight.

-

In a separatory funnel, combine 10 mL of the water-saturated n-octanol stock solution with 10 mL of the n-octanol-saturated water.

-

Shake vigorously for 15 minutes to allow for partitioning.

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully sample both the aqueous and octanol phases.

-

Determine the concentration of the compound in each phase using High-Performance Liquid Chromatography (HPLC) with UV detection at an appropriate wavelength.

-

Calculate logP as: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

Protocol 5.2: pKa Determination by Potentiometric Titration

-

Principle: This method measures the change in pH of a solution of the compound as a titrant (acid or base) is added, allowing for the determination of the pKa values associated with the quinoline nitrogen and the hydroxyl group.[13]

-

Methodology:

-

Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like DMSO or methanol to ensure solubility).

-

Place the solution in a jacketed beaker to maintain a constant temperature, and use a magnetic stirrer for continuous mixing.

-

Immerse a calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of HCl to determine the pKa of the quinoline nitrogen.

-

Separately, titrate another sample with a standardized solution of NaOH to determine the pKa of the 4-hydroxyl group.

-

Record the pH after each incremental addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Protocol 5.3: Covalent Labeling Assay with Mass Spectrometry

-

Principle: To confirm the covalent reactivity of the sulfonyl fluoride, the compound is incubated with a model protein. The formation of a covalent adduct is then detected by a mass shift using mass spectrometry.

-

Methodology:

-

Prepare a solution of a model protein (e.g., 10 µM Bovine Serum Albumin) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

Add this compound to the protein solution to a final concentration of 100 µM (10-fold molar excess).

-

Incubate the mixture at room temperature for 2 hours. A control sample with protein and DMSO (vehicle) should be run in parallel.

-

Quench the reaction if necessary and desalt the protein sample using a C4 ZipTip or similar device.

-

Analyze the intact protein by Electrospray Ionization Mass Spectrometry (ESI-MS).

-

A successful covalent reaction will be indicated by a mass increase in the experimental sample corresponding to the mass of the compound minus the mass of HF (Fluorine and Hydrogen). The expected mass shift would be approximately +285.3 Da (303.31 - 18.01).

-

Potential Applications and Future Directions

The unique combination of a privileged biological scaffold and a reactive covalent warhead makes this compound a molecule of significant interest.

-

Chemical Probe: It can be used as a chemical probe to identify novel druggable sites in proteins. By covalently labeling proteins in a complex biological sample, followed by proteomic analysis, new targets can be discovered.

-

Fragment-Based Drug Discovery (FBDD): The molecule can serve as a starting point in FBDD campaigns. Its core can be elaborated to improve potency and selectivity against a specific target identified through screening.

-

Covalent Inhibitor Development: As a covalent inhibitor, it holds potential for developing drugs against challenging targets, such as certain proteases or kinases, where irreversible inhibition can provide therapeutic benefits.[14]

Future research should focus on screening this compound against diverse enzyme panels, determining its selectivity profile, and conducting structural biology studies (e.g., X-ray crystallography) of its protein adducts to understand its binding mode in detail.

References

-

4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE | CAS 31241-71-1. (n.d.). Molbase. Retrieved January 18, 2026, from [Link]

-

4-HYDROXY-2-PHENYL-QUINOLINE-6-SULFON. YLFLUORIDE | CAS 31241-71-1. (n.d.). Matrix Fine Chemicals. Retrieved January 18, 2026, from [Link]

-

Biffis, A., et al. (2018). A physico-chemical investigation of fluorine-enriched quinolines. New Journal of Chemistry. Retrieved January 18, 2026, from [Link]

-

This compound (C15H10FNO3S). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

-

Khan, I., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. Retrieved January 18, 2026, from [Link]

-

CID 177816639 | C10H8FNO2S. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Al-Ostath, A., et al. (2022). Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. ChemistrySelect. Retrieved January 18, 2026, from [Link]

-

Le, T. N., et al. (2020). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules. Retrieved January 18, 2026, from [Link]

-

Synthesis of 4 Hydroxy 2 Phenyl 6 7 Subs. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Retrieved January 18, 2026, from [Link]

-

4-Hydroxyquinoline | C9H7NO | CID 69141. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

- Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.

-

Kaur, H., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules. Retrieved January 18, 2026, from [Link]

-

Fraviwat, K., et al. (2013). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Medicinal Chemistry Research. Retrieved January 18, 2026, from [Link]

-

Hsieh, P.-W., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Retrieved January 18, 2026, from [Link]

-

4-Methylbenzenesulfonyl fluoride | C7H7FO2S | CID 9965. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

- 1. 4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE | CAS 31241-71-1 [matrix-fine-chemicals.com]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. PubChemLite - this compound (C15H10FNO3S) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Methylbenzenesulfonyl fluoride | C7H7FO2S | CID 9965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methylquinoline-2-sulfonyl Fluoride | C10H8FNO2S | CID 177816639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 12. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinolinesulfonyl Fluorides: A Technical Guide to Their Discovery, Synthesis, and Initial Biological Exploration

Abstract

Quinolinesulfonyl fluorides represent a compelling class of chemical entities at the intersection of privileged medicinal chemistry scaffolds and reactive, yet stable, electrophilic warheads. The fusion of the quinoline core, a cornerstone in numerous therapeutic agents, with the sulfonyl fluoride moiety, a group gaining prominence in covalent inhibitor design and chemical biology, has opened new avenues for the development of targeted therapeutics and molecular probes. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial studies of quinolinesulfonyl fluorides, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the historical context of their emergence, detail robust synthetic protocols, explore their physicochemical properties, and discuss their initial applications as enzyme inhibitors, with a focus on the underlying principles that govern their reactivity and biological activity.

Introduction: The Strategic Convergence of Quinoline and Sulfonyl Fluoride Moieties

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of natural products and synthetic drugs with diverse pharmacological activities.[1] The incorporation of fluorine atoms into the quinoline structure can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] This has made fluorinated quinolines a subject of intense research in drug discovery.

Parallel to the evolution of quinoline-based therapeutics, the field of covalent inhibitors has seen a resurgence, driven by the need for compounds with prolonged duration of action and the ability to target challenging proteins. Within this space, sulfonyl fluorides (R-SO₂F) have emerged as a particularly attractive class of electrophilic "warheads."[4][5] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability in aqueous media and "tunable" reactivity towards nucleophilic amino acid residues within protein binding sites, such as serine, tyrosine, and lysine.[5] This context-dependent reactivity makes them ideal for the design of selective covalent probes and inhibitors.

The amalgamation of these two powerful chemical motifs in the form of quinolinesulfonyl fluorides presents a compelling strategy for the development of novel therapeutic agents and chemical biology tools. This guide will provide a detailed exploration of this promising class of compounds.

Discovery and Historical Context

The journey to quinolinesulfonyl fluorides is rooted in two parallel historical streams of chemical research: the synthesis of aromatic sulfonyl fluorides and the exploration of quinoline chemistry.

The first synthesis of aromatic sulfonyl fluorides was reported as early as 1931 by Davies and Dick, who demonstrated the conversion of aromatic sulfonyl chlorides to their corresponding fluorides using an aqueous solution of potassium fluoride.[4] However, for several decades, sulfonyl fluorides remained relatively underexplored compared to their more reactive chloride analogs. A significant resurgence of interest in sulfonyl fluorides was catalyzed by the work of Sharpless and coworkers in the 21st century, who championed the "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, highlighting the unique reactivity and stability of the S-F bond.[5]

The synthesis of quinoline itself dates back to 1834, when it was first isolated from coal tar.[1] The subsequent development of synthetic methods, such as the Skraup and Combes syntheses, paved the way for the creation of a vast library of substituted quinolines.[1]

While the precise first synthesis of a quinolinesulfonyl fluoride is not prominently documented, the availability of quinolinesulfonyl chlorides as versatile synthetic intermediates was a key enabling factor.[6][7] For instance, 8-quinolinesulfonyl chloride has been a commercially available and widely used reagent in organic synthesis for many years. The development of reliable methods for the conversion of sulfonyl chlorides to sulfonyl fluorides, such as the use of potassium fluoride with a phase-transfer catalyst or in biphasic systems, provided a straightforward route to quinolinesulfonyl fluorides from these readily available precursors.[5][8]

Synthesis of Quinolinesulfonyl Fluorides

The synthesis of quinolinesulfonyl fluorides can be approached through various methods, with the most common being the conversion of a corresponding quinolinesulfonyl chloride. This precursor is typically prepared by the sulfonation of quinoline followed by chlorination.

General Synthetic Strategies

Several methods have been developed for the synthesis of arylsulfonyl fluorides, which are applicable to the quinoline scaffold:

-

From Quinolinesulfonyl Chlorides: This is the most direct and widely used method. It involves a nucleophilic substitution reaction where the chloride is displaced by a fluoride ion. Common fluorinating agents include potassium fluoride (often with a phase-transfer catalyst like 18-crown-6) and potassium bifluoride.[5][8]

-

From Quinolinesulfonic Acids: Quinolinesulfonic acids can be converted to sulfonyl fluorides in a one-pot, two-step procedure. This typically involves the in situ formation of the sulfonyl chloride using a chlorinating agent, followed by the addition of a fluoride source.[9]

-

From Quinolylthiols: Heteroaromatic thiols can be oxidized to the corresponding sulfonyl chlorides, which are then converted to sulfonyl fluorides in a one-pot reaction.[5]

Experimental Workflow: Synthesis of 8-Quinolinesulfonyl Fluoride

The following diagram illustrates a typical experimental workflow for the synthesis of 8-quinolinesulfonyl fluoride, starting from quinoline.

Caption: Workflow for the synthesis of 8-quinolinesulfonyl fluoride.

Detailed Experimental Protocol: Synthesis of 8-Quinolinesulfonyl Fluoride from 8-Quinolinesulfonyl Chloride

This protocol is adapted from established methods for the conversion of arylsulfonyl chlorides to arylsulfonyl fluorides.[5][8]

Materials:

-

8-Quinolinesulfonyl chloride

-

Potassium fluoride (spray-dried)

-

18-crown-6

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of 8-quinolinesulfonyl chloride (1.0 eq) in anhydrous acetonitrile, add potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq).

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove excess potassium fluoride. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 8-quinolinesulfonyl fluoride by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Initial Studies: Physicochemical Properties and Biological Activity

Physicochemical Properties

The physicochemical properties of quinolinesulfonyl fluorides are influenced by both the quinoline ring and the sulfonyl fluoride group.

-

Precursor Data (8-Quinolinesulfonyl Chloride): As a reference, the precursor, 8-quinolinesulfonyl chloride, is a solid with a melting point of 126-129 °C.[7][10] Its spectral data, including IR, are well-documented.[10]

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO₂S | [7] |

| Molecular Weight | 227.67 g/mol | [7] |

| Melting Point | 126-129 °C | [7][10] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in organic solvents |

-

Quinolinesulfonyl Fluorides: The corresponding quinolinesulfonyl fluorides are expected to be crystalline solids with melting points that differ from their chloride precursors. Spectroscopically, the key feature would be the S-F bond, which can be observed in the IR spectrum and definitively identified by ¹⁹F NMR spectroscopy. The stability of the sulfonyl fluoride group towards hydrolysis is significantly greater than that of the sulfonyl chloride.[5]

Biological Activity and Mechanism of Action

Quinolinesulfonyl fluorides are primarily of interest for their potential as covalent enzyme inhibitors. The sulfonyl fluoride moiety acts as an electrophilic "warhead" that can form a covalent bond with nucleophilic amino acid residues in the active site of a target protein.

Mechanism of Covalent Inhibition:

The mechanism involves the nucleophilic attack of an amino acid side chain (e.g., the hydroxyl group of serine or tyrosine, or the epsilon-amino group of lysine) on the electron-deficient sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme adduct.

Caption: Inhibition of the Akt/mTOR signaling pathway by a quinoline derivative.

Quantitative Data on Related Compounds:

While specific IC₅₀ values for quinolinesulfonyl fluorides are not yet widely reported in the literature, the following table provides data for related quinoline-based inhibitors to illustrate the potential potency of this compound class.

| Compound Class | Target | IC₅₀ Value | Source |

| Quinoline Derivative | Akt (inferred) | μM range | [11] |

| Substituted Quinolines | Various | Varies | [1] |

Conclusion and Future Directions

Quinolinesulfonyl fluorides are a promising class of compounds that combine the desirable pharmacological properties of the quinoline scaffold with the unique reactivity of the sulfonyl fluoride warhead. The synthetic routes to these compounds are well-established, primarily proceeding through the corresponding sulfonyl chlorides. Initial studies and inferences from related compound classes suggest their potential as potent and selective covalent inhibitors of enzymes, particularly serine proteases and kinases.

Future research in this area will likely focus on:

-

Synthesis of Diverse Libraries: The creation of libraries of quinolinesulfonyl fluorides with varied substitution patterns on the quinoline ring to explore structure-activity relationships.

-

Target Identification and Validation: The use of quinolinesulfonyl fluoride-based probes for activity-based protein profiling to identify novel therapeutic targets.

-

Development of Targeted Covalent Inhibitors: The rational design of quinolinesulfonyl fluorides as covalent inhibitors for specific enzymes implicated in diseases such as cancer and inflammatory disorders.

The continued exploration of quinolinesulfonyl fluorides holds significant promise for the advancement of both medicinal chemistry and chemical biology, offering new tools to probe biological systems and develop novel therapeutic interventions.

References

- Brouwer, A. J., Ceylan, T., Jonker, A., van der Linden, T., & Liskamp, R. (2011). Synthesis and biological evaluation of novel irreversible serine protease inhibitors using amino acid based sulfonyl fluorides as an electrophilic trap. Bioorganic & Medicinal Chemistry.

- Davies, W., & Dick, J. H. (1931). 1:3-Benzthiodiazole. Part II. The replacement of the chloro-group in 4-chloro- and 4:6-dichloro-1:3-benzthiodiazole-2-sulphonyl chloride and the preparation of the corresponding fluorides. Journal of the Chemical Society (Resumed), 2104-2109.

- Hama, T., & Takakusa, H. (1982). 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.

- Herrera, A., & Tona, V. (2019). Synthetic Routes to Arylsulfonyl Fluorides.

- He, Y., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910-926.

-

National Center for Biotechnology Information. (n.d.). 8-Quinolinesulfonyl chloride. PubChem. Retrieved from [Link]

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.

- Lipunova, G. N., et al. (2013). Fluorinated Quinolines: Synthesis, Properties and Applications. In Fluorine-Containing Synthons (pp. 1-56). Springer, Cham.

- Sarnighausen, E., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. ChemBioChem, 13(16), 2333-2336.

- Sunkara, S., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910-926.

-

NIST. (n.d.). 8-Quinolinesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Park, H., et al. (2017). A novel method to generate specific and permanent macromolecular covalent inhibitors.

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251.

- University of California, San Francisco. (n.d.). A Novel Method to Generate Specific and Permanent Macromolecular Covalent Inhibitors. Available Technologies.

- Whipp, C. J., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids.

- Zhang, Q., et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761-4764.

Sources

- 1. iipseries.org [iipseries.org]

- 2. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents [patents.google.com]

- 7. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Quinolinesulfonyl chloride [webbook.nist.gov]

- 11. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Fluoride: A Privileged Scaffold-Based Covalent Inhibitor for Serine Hydrolase Drug Discovery

This guide provides a comprehensive technical overview of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (HPhQSF) as a prospective enzyme inhibitor. We will deconstruct its molecular architecture to establish a scientific rationale for its mechanism of action, outline a robust experimental workflow for target identification and validation, and provide detailed protocols for its characterization.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Warhead

The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Covalent inhibitors, which form a stable bond with their target protein, offer distinct advantages, including prolonged duration of action and high potency.[1][2] The molecule this compound represents a strategic convergence of two powerful concepts in medicinal chemistry: a "privileged scaffold" and a "reactive warhead."

-

The Quinoline Scaffold: The quinoline ring system is a well-established privileged scaffold, meaning it is a molecular framework capable of binding to multiple, distinct biological targets by presenting functional groups in precise spatial orientations.[3][4] This versatility has led to numerous quinoline-based drugs and clinical candidates targeting enzymes like kinases and topoisomerases, as well as applications in treating cancer, infectious diseases, and neurodegenerative disorders.[5][6][7] The 2-phenyl and 4-hydroxy substitutions on the quinoline core of HPhQSF provide key interaction points, such as hydrogen bonding and pi-stacking, which can enhance binding affinity and selectivity for a target enzyme's active site.

-

The Sulfonyl Fluoride Warhead: The sulfonyl fluoride (-SO₂F) moiety is a highly effective electrophilic "warhead" for covalent inhibition.[8] It exhibits a favorable balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues within an enzyme's active site.[8][9] This functionality is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click chemistry" reactions known for their reliability and high yield in forming stable covalent linkages, making them invaluable for drug discovery.[10][11][12]

Based on this structural analysis, we hypothesize that HPhQSF acts as a targeted covalent inhibitor, with the quinoline scaffold directing the molecule to the active site of a specific enzyme, where the sulfonyl fluoride then covalently modifies a key nucleophilic residue, leading to irreversible inhibition.

Proposed Mechanism of Action: Covalent Modification of Serine Hydrolases

The primary targets for sulfonyl fluoride warheads are enzymes that utilize a nucleophilic serine residue in their catalytic mechanism, most notably the serine hydrolase superfamily.[13][14][15] This large and diverse class of enzymes, representing approximately 1% of the human proteome, plays critical roles in processes ranging from digestion and blood clotting to neurotransmission and cancer progression.[15][16]

The proposed mechanism involves a two-step process:

-

Reversible Binding (E•I): The HPhQSF molecule first binds non-covalently to the enzyme's active site. This initial binding is guided by interactions between the quinoline scaffold and specific pockets within the active site.

-

Irreversible Covalent Modification (E-I): Once positioned, the catalytic serine residue performs a nucleophilic attack on the sulfur atom of the sulfonyl fluoride group. This displaces the fluoride ion and forms a stable sulfonyl-enzyme conjugate, rendering the enzyme permanently inactive.[9][17]

Figure 1: Proposed two-step mechanism for covalent inhibition of a serine hydrolase by HPhQSF.

Experimental Validation Workflow

A systematic, multi-stage approach is required to validate the inhibitory potential of HPhQSF, identify its target(s), and characterize the interaction.

Figure 2: High-level experimental workflow for the evaluation of HPhQSF as an enzyme inhibitor.

Stage 1: Target Identification via Activity-Based Protein Profiling (ABPP)

Causality: Before detailed kinetic analysis, the specific enzyme target(s) of HPhQSF must be identified within a complex biological system. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique ideal for this purpose.[18][19] It uses chemical probes that covalently label the active sites of entire enzyme families, allowing for a direct readout of enzyme activity.[20][21] In a competitive ABPP experiment, pre-incubation with an inhibitor like HPhQSF will block probe labeling of its specific target, enabling identification by mass spectrometry.[22]

Protocol: Competitive ABPP for Serine Hydrolase Target Identification

-

Proteome Preparation: Prepare fresh cell or tissue lysates (e.g., from a relevant cancer cell line) in a suitable buffer (e.g., PBS) and determine the total protein concentration.

-

Inhibitor Incubation: Aliquot the proteome. Treat aliquots with varying concentrations of HPhQSF (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C to allow for covalent modification.

-

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine), to all samples. Incubate for another 30 minutes.

-

SDS-PAGE Analysis: Quench the reactions by adding SDS-PAGE loading buffer. Separate the proteins by gel electrophoresis.

-

Visualization & Identification: Visualize labeled proteins using an in-gel fluorescence scanner. Bands that disappear or decrease in intensity in the HPhQSF-treated lanes compared to the control represent potential targets. Excise these bands from a parallel Coomassie-stained gel.

-

Mass Spectrometry: Subject the excised bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein(s).

Stage 2: Kinetic and Biophysical Characterization

Causality: Once a primary target is identified (hypothetically, "Enzyme-X"), its interaction with HPhQSF must be quantitatively characterized. For covalent inhibitors, the IC₅₀ value is time-dependent and less informative than the second-order rate constant, k_inact/K_I, which represents the efficiency of inactivation.[1][2][23] This parameter provides a robust metric for structure-activity relationship (SAR) studies.[2] Biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are then used to confirm direct binding and provide a complete thermodynamic and kinetic profile of the interaction.[24][25][26]

Protocol: Determining k_inact/K_I for HPhQSF against Enzyme-X

-

Assay Setup: Prepare a reaction mixture containing purified, recombinant Enzyme-X in assay buffer.

-

Incubation: Incubate Enzyme-X with multiple concentrations of HPhQSF at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each inhibitor concentration and add it to a substrate solution to measure the residual enzyme activity.

-

Activity Measurement: Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry or fluorometry).

-

Data Analysis:

-

For each HPhQSF concentration, plot the natural log of the percentage of remaining activity versus time. The negative slope of this line yields the observed rate of inactivation (k_obs).

-

Plot the calculated k_obs values against the corresponding HPhQSF concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal rate (K_I).[27][28]

-

Calculate the second-order rate constant: k_inact/K_I .

-

Protocol: Binding Validation by Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Prepare solutions of Enzyme-X (in the sample cell) and HPhQSF (in the injection syringe) in the same dialysis buffer to minimize heats of dilution.

-

Titration: Perform a series of small, sequential injections of HPhQSF into the Enzyme-X solution while measuring the heat released or absorbed after each injection.[29][30]

-

Data Analysis: Integrate the heat-flow peaks to obtain the enthalpy change (ΔH) for each injection. Plot these values against the molar ratio of inhibitor to enzyme. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[24][31]

Data Interpretation and Expected Outcomes

The experimental workflow described above will generate quantitative data to validate the hypothesis of HPhQSF as a potent and selective covalent inhibitor.

Table 1: Hypothetical Characterization Data for HPhQSF

| Parameter | Method | Expected Value | Interpretation |

|---|---|---|---|

| Target Protein | Competitive ABPP / MS | Serine Hydrolase 'X' | Identifies the specific biological target from a complex proteome. |

| k_inact | Enzyme Kinetics | 0.1 min⁻¹ | Maximum rate of irreversible inactivation once the inhibitor is bound. |

| K_I | Enzyme Kinetics | 5 µM | Concentration of inhibitor required to achieve half-maximal inactivation rate. Reflects initial binding affinity. |

| k_inact/K_I | Enzyme Kinetics | 20,000 M⁻¹s⁻¹ | Second-order rate constant; the key metric for covalent inhibitor efficiency.[27] |

| K_D | ITC / SPR | 2-10 µM | Equilibrium dissociation constant, confirming direct binding and correlating with K_I. |

| ΔH | ITC | -15 kcal/mol | Enthalpy of binding, indicating the nature of the binding forces (e.g., hydrogen bonding). |

| Stoichiometry (n) | ITC | ~1.0 | Indicates a 1:1 binding ratio between HPhQSF and Enzyme-X. |

Conclusion and Future Directions

The molecular architecture of this compound presents a compelling starting point for the development of a novel class of covalent inhibitors. Its quinoline core serves as a druggable, privileged scaffold capable of targeted recognition, while the sulfonyl fluoride warhead offers a proven mechanism for potent, irreversible inhibition of key enzyme families like serine hydrolases.[3][8] The outlined workflow provides a rigorous, self-validating pathway from unbiased target discovery using ABPP to detailed mechanistic characterization with kinetic and biophysical assays. Successful validation would position HPhQSF as a valuable chemical probe for studying serine hydrolase biology and as a lead compound for therapeutic development in oncology, immunology, or metabolic disease.

References

-

Afrin, S., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209-2226. Available at: [Link]

-

Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. Available at: [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Available at: [Link]

-

Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377. Available at: [Link]

-

Cherukupalli, S., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(7), 703-722. Available at: [Link]

-

Zhu, L., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 329. Available at: [Link]

-

Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 1043. Available at: [Link]

-

LabMedica. (2011). Click Chemistry Yields Potent and Specific Serine Hydrolase Inhibitors. LabMedica International. Available at: [Link]

-

Janeba, Z. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(7), 703-722. Available at: [Link]

-

Adibekian, A., et al. (2011). Discovery libraries targeting the major enzyme classes: the serine hydrolases. Journal of the American Chemical Society, 133(51), 20969-20984. Available at: [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Available at: [Link]

-

Wu, P., et al. (2019). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Central Science, 5(7), 1259-1267. Available at: [Link]

-

Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Semantic Scholar. Available at: [Link]

-

Baggelaar, B. A., et al. (2022). Activity-based protein profiling: A graphical review. RSC Chemical Biology, 3(10), 1185-1199. Available at: [Link]

-

Ge, E., et al. (2025). Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Ohtsuki, T., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biochemistry, 156(6), 333-342. Available at: [Link]

-

ResearchGate. (2025). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. ResearchGate. Available at: [Link]

-

Gilmore, J. L., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 978912. Available at: [Link]

-

Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. Available at: [Link]

-

Domainex. k_inact / K_I Assay for Irreversible Covalent Compounds. Domainex. Available at: [Link]

-

Smedley, C. J., et al. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science, 15(11), 3984-3994. Available at: [Link]

-

Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Monash University. Available at: [Link]

-

Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available at: [Link]

-

van der Veen, J. W., & Janssen, D. B. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2. Available at: [Link]

-

Mittermaier, A., et al. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. Available at: [Link]

-

Kuzmič, P. (2017). An algebraic model for the kinetics of covalent enzyme inhibition at low substrate concentrations. Analytical Biochemistry, 529, 60-65. Available at: [Link]

-

Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Charles River Labs. Available at: [Link]

-

Mittermaier, A., & Niesen, F. H. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 583826. Available at: [Link]

-

Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS Discovery, 22(1), 3-20. Available at: [Link]

-

Miyahisa, I., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (k_inact/K_I) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition, 54(47), 14275-14278. Available at: [Link]

-

Reaction Biology. Surface Plasmon Resonance Assay Services. Reaction Biology. Available at: [Link]

-

Mol-Instincts. 4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE | CAS 31241-71-1. Mol-Instincts. Available at: [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available at: [Link]

-

Makriyannis, A., et al. (2007). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 50(26), 6665-6672. Available at: [Link]

-

Packer, M. J., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6665. Available at: [Link]

-

ResearchGate. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. Available at: [Link]

-

Ghergurovich, J. M., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(15), 8436-8443. Available at: [Link]

-

PubChemLite. This compound (C15H10FNO3S). PubChemLite. Available at: [Link]

-

Matrix Fine Chemicals. 4-HYDROXY-2-PHENYL-QUINOLINE-6-SULFONYLFLUORIDE. Matrix Fine Chemicals. Available at: [Link]

-

Scribd. (n.d.). Synthesis of 4 Hydroxy 2 Phenyl 6 7 Subs. Scribd. Available at: [Link]

- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.

-

PubChem. 4-Hydroxyquinoline. PubChem. Available at: [Link]

-

Fadda, A. A., et al. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

-